2-methyl(3,4-13C2)butanoic acid

Catalog No.
S12846991
CAS No.
M.F
C5H10O2
M. Wt
104.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl(3,4-13C2)butanoic acid

Product Name

2-methyl(3,4-13C2)butanoic acid

IUPAC Name

2-methyl(3,4-13C2)butanoic acid

Molecular Formula

C5H10O2

Molecular Weight

104.12 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1

InChI Key

WLAMNBDJUVNPJU-ZKDXJZICSA-N

Canonical SMILES

CCC(C)C(=O)O

Isomeric SMILES

CC([13CH2][13CH3])C(=O)O

2-Methyl(3,4-13C2)butanoic acid is a stable isotope-labeled derivative of butanoic acid, specifically modified to include carbon-13 isotopes at the 3rd and 4th positions of the carbon chain. Its molecular formula is C5H10O2C_5H_{10}O_2, with a molecular weight of approximately 102.1317 g/mol. The compound is also known by various names, including butyric acid, 2-methyl- and α-methylbutyric acid . The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies and other biochemical applications.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a hydrocarbon.
  • Reduction: Can be reduced to its corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

These reactions are significant in organic synthesis and metabolic studies where isotopic labeling can provide insights into reaction mechanisms and pathways.

The biological activity of 2-Methyl(3,4-13C2)butanoic acid is primarily studied in the context of its metabolic pathways. As a labeled compound, it helps trace the metabolism of fatty acids in biological systems. It may influence gut microbiota composition due to its presence in dietary sources, which can impact metabolic health. Additionally, butyric acid itself is known for its role as a short-chain fatty acid that supports gut health by promoting colonic cell health and acting as an energy source for colonocytes .

The synthesis of 2-Methyl(3,4-13C2)butanoic acid can be achieved through several methods:

  • Isotopic Labeling: Starting from non-labeled precursors, carbon-13 isotopes can be introduced through specific reactions involving labeled reagents.
  • Biological Fermentation: Utilizing specific strains of bacteria that naturally produce butyric acid can yield isotopically labeled forms when grown on substrates containing carbon-13.
  • Chemical Synthesis: Traditional organic synthesis techniques involving alkylation or carboxylation methods can be adapted to incorporate carbon-13 at desired positions.

These methods are crucial for producing high-purity labeled compounds for research purposes.

The applications of 2-Methyl(3,4-13C2)butanoic acid are diverse:

  • Metabolic Studies: Used extensively in tracer studies to understand metabolic pathways involving fatty acids.
  • Nutritional Research: Investigating the effects of dietary fats on health and disease.
  • Pharmaceutical Development: Assessing the pharmacokinetics of drugs that may interact with fatty acid metabolism.
  • Stable Isotope Analysis: Employed in mass spectrometry for quantifying metabolites in biological samples .

Interaction studies involving 2-Methyl(3,4-13C2)butanoic acid often focus on its role in metabolic pathways and how it interacts with enzymes involved in fatty acid metabolism. For example:

  • Enzyme Kinetics: Investigating how this compound affects the activity of enzymes like acyl-CoA synthetase or fatty acid synthase.
  • Microbiome Interactions: Studying how it influences gut microbiota composition and their metabolic outputs.

Such studies provide insights into the physiological roles of butyric acid derivatives in health and disease.

Several compounds share structural similarities with 2-Methyl(3,4-13C2)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butanoic Acid (Butyric Acid)C4H8O2No methyl group; simpler structure
Pentanoic Acid (Valeric Acid)C5H10O2One more carbon than butanoic acid
3-Methylbutanoic AcidC5H12O2Methyl group at the 3rd position
2-Hydroxybutanoic AcidC4H8O3Hydroxyl group addition
4-Methylpentanoic AcidC6H12O2Methyl group at the 4th position

These compounds differ mainly in their structural features and functional groups, which influence their chemical reactivity and biological activities. The presence of carbon-13 isotopes in 2-Methyl(3,4-13C2)butanoic acid provides unique advantages for tracing studies that are not available in its non-labeled counterparts.

Isotopic enrichment strategies for carbon-13 labeled carboxylic acids represent a fundamental aspect of synthetic chemistry, particularly in the preparation of compounds such as 2-methyl(3,4-13C2)butanoic acid. The most widely employed approach involves the Grignard reaction methodology, where organometallic reagents react with carbon dioxide to introduce the carboxyl carbon [1] [2]. This method allows for the conversion of alkyl halides to carboxylic acids with one additional carbon atom derived from carbon dioxide, making it particularly suitable for preparing position-specifically labeled compounds [2].

The Grignard carboxylation process typically involves treating 2-chlorobutane with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, followed by reaction with carbon-13 dioxide . The reaction proceeds through nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide, generating the magnesium salt of the carboxylate ion [2]. Subsequent protonation with aqueous acid yields the desired carboxylic acid with yields typically ranging from 91 to 95 percent [4].

Alternative strategies include the use of elemental carbon-13 as a starting material through the calcium carbide route. This approach involves the synthesis of calcium carbide from carbon-13 elemental carbon and calcium metal at temperatures of 1170 degrees Celsius under vacuum conditions [5] [6]. The resulting calcium carbide can then be hydrolyzed to generate acetylene as a universal carbon-13 building block, which serves as a precursor for various organic transformations leading to carboxylic acid derivatives [5] [6].

For biological systems, site-selective labeling strategies utilize carbon-13 enriched glucose or erythrose as carbon sources in bacterial expression systems [7] [8]. These methods achieve isotopic incorporation levels ranging from 50 to 100 percent, with erythrose-based labeling providing more selective incorporation compared to glucose-based approaches [7] [8]. The erythrose labeling strategy results in isolated carbon-13 labels for specific positions, making certain sites suitable for detailed structural and dynamic studies [7].

MethodologyCarbon SourceReaction ConditionsTypical Yield (%)Key Advantages
Grignard Reagent Carboxylation13CO2Mg/Ether, -78°C to RT91-95High yield, well-established
Photoredox Catalysis Isotope Exchange[13C]CO2Blue LED, RT, 10 min40-70Mild conditions, fast
Calcium Carbide-Acetylene Route13C Elemental Carbon1170°C, Vacuum44-85Universal C2 building block
Site-Selective Glucose/Erythrose Labeling13C-Glucose/ErythroseBacterial Expression50-100Site-specific labeling

Catalytic Approaches to Position-Specific 13C Labeling

Catalytic methodologies for position-specific carbon-13 labeling have emerged as powerful tools for the synthesis of isotopically enriched carboxylic acids. Photoredox catalysis represents a particularly innovative approach, utilizing carbazole/cyanobenzene photocatalysts to promote direct isotopic carboxylate exchange with labeled carbon dioxide [9] [10] [11]. This method enables isotopic incorporation at room temperature within short reaction times, typically achieving 40 to 70 percent carbon-13 incorporation [9] [10].

The photoredox-catalyzed isotope exchange mechanism involves the use of 4CzIPN (2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile) catalyst under blue light irradiation, which facilitates the exchange of carboxylate groups with carbon-13 dioxide [9] [10] [11]. This approach is particularly valuable for substrates that are incompatible with transition metal-catalyzed degradation-reconstruction approaches or those prone to thermally induced reversible decarboxylation [9] [10]. The reaction demonstrates broad substrate scope, accommodating arylacetates with various functional groups including halogens, electron-withdrawing groups, and heterocycles [9] [11].

Palladium-catalyzed approaches have also been developed for position-specific labeling, particularly in the context of late-stage isotopic labeling applications [12]. These methods utilize visible light-mediated aminocarbonylation reactions with stoichiometric amounts of carbon monoxide, enabling the incorporation of carbon-13 labels into complex molecular frameworks [12]. The palladium-catalyzed systems typically employ Pd(PPh3)4 as the catalyst, which is both economically favorable and readily available [12].

For protein-based systems, site-selective carbon-13 labeling strategies employ specialized precursors such as erythrose to achieve superior labeling patterns compared to conventional glucose-based methods [7] [8]. The erythrose approach results in more selective labeling, with carbon-13 incorporation levels for tryptophan being at least doubled compared to glucose-based labeling [7] [8]. Additionally, specific positions such as phenylalanine zeta and tryptophan eta2 become labeled through this methodology [7] [8].

The development of improved photocatalysts, such as 4CzBnBN, has enhanced the efficiency of isotopic labeling processes [9]. These advanced catalysts enable isotopic labeling of more challenging substrate classes, including tertiary acids, with carbon-13 incorporation rates exceeding 60 percent [9]. The enhanced performance of these catalysts extends the applicability of photoredox-mediated isotope exchange to a broader range of carboxylic acid substrates [9].

Purification and Characterization of Isotopomers

The purification and characterization of carbon-13 labeled isotopomers requires specialized analytical techniques and separation methodologies to ensure high isotopic purity and accurate structural determination. Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for carbon-13 labeled compounds, despite its inherently low sensitivity compared to proton nuclear magnetic resonance [13]. The technique detects only the carbon-13 isotope, as the major carbon-12 isotope has a spin quantum number of zero and is not magnetically active [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. For uniformly labeled compounds, complex multipicity patterns arise from carbon-13 to carbon-13 coupling interactions, which can be analyzed to determine the labeling pattern and confirm the isotopic composition [4] [14]. The technique enables quantitative analysis of isotopic enrichment, with the ability to detect carbon-13 incorporation as low as 1.5 atom percent above natural abundance [15].

Mass spectrometry represents another critical analytical tool for isotopomer characterization, particularly for determining molecular formulas and confirming isotopic incorporation [16]. The presence of carbon-13 atoms results in characteristic M+1 peaks in mass spectra, with the intensity of these peaks being proportional to the number of carbon-13 atoms present in the molecule [16]. For molecules containing multiple carbon atoms, the M+1 peak intensity can be used to calculate the carbon content using established mathematical relationships [16].

High-performance liquid chromatography coupled with mass spectrometry has been developed for sensitive detection and quantification of carbon-13 enriched compounds [15] [17]. Isotopic ratio outlier analysis represents an advanced approach that utilizes samples labeled with 5 percent and 95 percent carbon-13 to create characteristic isotopic patterns [17]. This methodology allows differentiation between biological signals and artifacts while providing exact carbon atom counts, significantly reducing possible molecular formula assignments [17].

Purification strategies for carbon-13 labeled isotopomers include various chromatographic techniques tailored to the specific properties of the target compounds. High-speed countercurrent chromatography has proven particularly effective for purifying carbon-13 labeled compounds, utilizing volatile two-phase solvent systems such as n-hexane/ethyl acetate/methanol/0.5% formic acid in water [18]. This method achieves recovery rates approaching 100 percent while maintaining high isotopic purity [18].

Analytical MethodDetection LimitKey ApplicationSensitivitySample Requirement
13C NMR Spectroscopy1.1% natural abundanceStructure determinationLow (4 orders < 1H NMR)Few mg
Mass SpectrometryM+1 peak detectionMolecular formula confirmationHighng to μg
Gas Chromatographyα = 1.0027 ± 0.0001Isotope separationModerateμg to mg
High-Performance Liquid ChromatographySite-specific detectionCompound purificationHighng to μg
Isotope Ratio Mass SpectrometryPrecision ± 0.0001Isotopic compositionVery Highng to μg

Gas chromatographic separation of isotopomers relies on differential retention based on subtle differences in physical properties between carbon-12 and carbon-13 containing molecules [19] [20]. Studies utilizing high-precision gas chromatography coupled with mass spectrometry have demonstrated alpha values on the order of 1.0027 ± 0.0001 for carbon isotopes on solid adsorbents such as Porapak Q [19]. These separation factors enable effective fractionation of isotopomers, though the technique requires careful optimization of temperature and stationary phase conditions [19].

Advanced characterization techniques include quantitative carbon-13 nuclear magnetic resonance at natural abundance, which enables determination of site-by-site carbon-13 to carbon-12 ratios in complex molecules [20]. This methodology reveals head-to-tail isotope fractionation patterns and site-specific isotope deviations that provide detailed information about molecular structure and labeling patterns [20]. The technique is particularly valuable for studying non-covalent isotope effects that occur during chromatographic separations [20].

Comparative Analysis of Synthetic Routes

The comparative analysis of synthetic routes for 2-methyl(3,4-13C2)butanoic acid reveals significant differences in efficiency, selectivity, and practical applicability across various methodological approaches. The Grignard reagent carboxylation method demonstrates superior yields, consistently achieving 91 to 95 percent conversion rates while maintaining excellent reproducibility [4] [2]. However, this approach suffers from limitations related to functional group compatibility, as the presence of protic groups such as hydroxyl, amino, thiol, or carbonyl functionalities can interfere with the organometallic reagent [2].

Photoredox-catalyzed isotope exchange offers compelling advantages in terms of reaction conditions, operating at room temperature under mild blue light irradiation with reaction times as short as 10 minutes [9] [10] [11]. The method achieves carbon-13 incorporation rates ranging from 40 to 70 percent, with tertiary acids showing particularly favorable results exceeding 60 percent incorporation [9]. The compatibility with potentially reactive functional groups, heterocycles, and complex molecular architectures makes this approach especially valuable for late-stage labeling applications [9] [11].

The calcium carbide-acetylene route provides unique advantages as a universal carbon-13 building block strategy, enabling access to diverse labeled organic molecules through atom-economic transformations [5] [6]. While requiring high-temperature conditions (1170 degrees Celsius), this method offers yields ranging from 44 to 85 percent and provides access to acetylene as a versatile two-carbon synthon [5] [6]. The approach is particularly valuable when elemental carbon-13 is the most economically viable starting material [5].

Economic considerations play a crucial role in route selection, as carbon-13 labeled starting materials represent significant cost factors in synthetic planning [5]. The calcium carbide route addresses this challenge by utilizing elemental carbon-13, the chemically simplest and often most cost-effective source of carbon-13 labeling [5]. In contrast, specialized carbon-13 labeled precursors required for other methodologies can substantially increase synthetic costs [5].

Site-selectivity represents another critical evaluation parameter, with biological labeling strategies using glucose or erythrose demonstrating exceptional positional control [7] [8]. Erythrose-based labeling achieves superior selectivity compared to glucose-based approaches, with incorporation levels for specific amino acid positions being doubled [7] [8]. These methods are particularly valuable for preparing protein-based materials with defined isotopic labeling patterns [7] [8].

Purification MethodSeparation PrincipleTypical Recovery (%)ScaleIsotopic Purity
Column ChromatographyDifferential adsorption80-95mg to gGood
High-Speed Countercurrent ChromatographyLiquid-liquid partition85-99mg to gExcellent
DistillationBoiling point difference70-90g to kgModerate
CrystallizationSolubility difference60-85mg to gGood
Preparative HPLCRetention time difference75-95μg to mgExcellent

Scalability considerations reveal distinct differences among methodological approaches. The Grignard carboxylation method scales effectively from laboratory to industrial quantities, making it suitable for large-scale production requirements [1] [2]. Photoredox catalysis, while offering excellent selectivity and mild conditions, currently faces limitations in terms of substrate scope and scalability [9] [10]. The calcium carbide route demonstrates good scalability potential, with successful demonstrations at multi-gram scales [6].

Analytical complexity varies significantly across different synthetic approaches, with some methods requiring sophisticated characterization techniques to confirm isotopic incorporation and purity [14] [13] [17]. Methods utilizing stable isotope labeling by amino acids in cell culture require advanced mass spectrometric analysis to quantify incorporation levels and confirm positional specificity [18] [21]. Conversely, traditional synthetic approaches often permit characterization using standard nuclear magnetic resonance and mass spectrometric techniques [4] [13].

Environmental and safety considerations also influence route selection, with photoredox catalysis offering advantages through the elimination of harsh reaction conditions and toxic reagents [9] [10]. The calcium carbide route, while requiring high-temperature processing, utilizes environmentally benign starting materials and generates minimal waste products [5] [6]. Biological labeling strategies present unique advantages in terms of environmental compatibility but require specialized containment and handling procedures [7] [8].

The carbon-13 nuclear magnetic resonance spectroscopic analysis of 2-methyl(3,4-13C2)butanoic acid provides distinctive insights into the positional isotopic labeling pattern and molecular connectivity [1] [2]. The enhanced 13C labeling at positions 3 and 4 creates unique spectroscopic signatures that allow for unambiguous identification and quantitative analysis of isotopomers.

The carboxyl carbon (C1) appears as a singlet in the region 175-182 parts per million, characteristic of carboxylic acid functionality [3] [4]. This carbon exhibits minimal isotope effects due to its distance from the labeled positions. The alpha-carbon (C2) resonates between 40-45 parts per million and displays quaternary carbon characteristics with potential coupling to adjacent 13C nuclei when present [5].

The specifically labeled carbons C3 and C4 exhibit the most diagnostic spectroscopic features. Carbon-3, located at the beta position, appears in the 27-30 parts per million region and shows enhanced signal intensity due to the 13C enrichment [6] [2]. Similarly, carbon-4, representing the terminal methyl group, resonates between 12-15 parts per million with significantly enhanced intensity. The most characteristic feature of the 13C2-labeled compound is the observation of direct 13C-13C scalar coupling between positions 3 and 4, manifesting as doublet splitting with coupling constants typically ranging from 35-40 hertz [7] [8].

Isotopomer distribution analysis reveals that the doubly labeled species constitutes approximately 1.0% of the total molecular population in enriched samples, while singly labeled isotopomers at positions 3 or 4 each represent approximately 2.2% of the mixture [9] [10]. The natural abundance 12C5 species remains the predominant form at 94.6%. The 13C-13C coupling pattern serves as an unambiguous identifier for the doubly labeled isotopomer, distinguishing it from singly labeled variants which appear as enhanced singlets [11] [12].

Quantitative analysis of positional enrichment can be achieved through integration of the coupled and uncoupled carbon resonances, providing precise measurements of isotopic incorporation efficiency and metabolic flux parameters [8] [9]. The spectroscopic data enables determination of both positional and total 13C enrichment through mathematical deconvolution of overlapping signals from different isotopomers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methyl(3,4-13C2)butanoic acid reveals characteristic fragmentation patterns that reflect both the molecular structure and isotopic labeling pattern [13] [14]. The molecular ion peak appears at mass-to-charge ratio 107 (M+3), representing the incorporation of two 13C atoms with a mass shift of +3 atomic mass units compared to the unlabeled compound.

The fragmentation behavior follows established patterns for branched-chain carboxylic acids, with several diagnostic fragment ions providing structural confirmation [15] [16]. The base peak typically occurs at mass-to-charge ratio 57, resulting from McLafferty rearrangement processes that are characteristic of carboxylic acid compounds. This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-gamma bond.

Alpha-cleavage processes generate significant fragment ions at mass-to-charge ratio 89, corresponding to the loss of the carboxyl group (COOH, 18 atomic mass units) from the molecular ion. The isotopic labeling pattern is preserved in this fragment when the labeled carbons remain intact. Additional alpha-cleavage accompanied by methyl loss produces fragments at mass-to-charge ratio 74, representing the loss of both carboxyl and methyl groups [13].

The carboxyl fragment itself appears as a prominent peak at mass-to-charge ratio 45 (COOH+), generated through inductive cleavage processes [17] [18]. Beta-cleavage generates fragments at mass-to-charge ratio 43, which can correspond to either acetyl cation (CH3CO+) or propyl cation (C3H7+) depending on the specific fragmentation pathway.

The isotopic labeling significantly affects the mass spectral interpretation, as fragments containing the labeled carbons show corresponding mass shifts. Fragments that retain both 13C atoms exhibit +2 mass unit shifts, while those containing only one labeled carbon show +1 mass unit shifts. This isotopic pattern provides valuable information for structural elucidation and metabolic tracing studies [14] [19].

Collision-induced dissociation experiments reveal additional fragmentation pathways, including the formation of smaller fragments such as the formyl cation (CHO+) at mass-to-charge ratio 29. The relative intensities of fragment ions vary with collision energy and ionization conditions, but the characteristic fragmentation pattern remains consistent for structural identification purposes.

Infrared Spectroscopy of Carboxylic Acid Functionality

Infrared spectroscopic analysis of 2-methyl(3,4-13C2)butanoic acid provides definitive identification of the carboxylic acid functional group and reveals detailed information about molecular interactions and hydrogen bonding patterns [20] [21]. The spectrum exhibits characteristic absorption bands that are diagnostic for carboxylic acid compounds.

The most prominent feature is the exceptionally broad hydroxyl stretching absorption extending from 2500-3300 wavenumbers [17] [22]. This broad envelope results from extensive hydrogen bonding between carboxylic acid molecules in the condensed phase, leading to dimer formation with characteristic cyclic hydrogen bonding motifs. The breadth and intensity of this absorption band distinguish carboxylic acids from other hydroxyl-containing compounds such as alcohols or phenols [20] [18].

The carbonyl stretching vibration appears as a strong, sharp absorption band between 1700-1750 wavenumbers, with the exact position depending on the degree of hydrogen bonding and molecular environment [21] [23]. For the saturated branched-chain carboxylic acid structure, the carbonyl frequency typically appears around 1720 wavenumbers. This absorption is highly diagnostic and serves as a primary identifier for carboxylic acid functionality.

Carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule appear as sharp, well-defined peaks in the 2850-2970 wavenumber region [24] [22]. Multiple peaks in this region reflect the presence of both methyl and methylene groups, with methyl stretching typically occurring at higher frequencies than methylene stretching. The branched nature of the molecule contributes to the complexity of this spectral region.

Deformation vibrations of methyl and methylene groups appear in the fingerprint region between 1370-1485 wavenumbers. Methyl deformation bands often exhibit characteristic doublet patterns due to symmetric and antisymmetric deformation modes, while methylene deformation appears as broader absorptions at slightly higher frequencies [20] [24].

The carbon-oxygen single bond stretching vibration appears as a medium to strong absorption between 1210-1320 wavenumbers [21] [18]. This band, combined with the carbonyl and hydroxyl absorptions, provides confirmatory evidence for the carboxylic acid functionality. Additionally, a broad absorption between 900-960 wavenumbers corresponds to the out-of-plane hydroxyl wagging vibration, which is characteristic of hydrogen-bonded carboxylic acid dimers.

The isotopic labeling with 13C does not significantly affect the infrared spectrum, as the mass differences are insufficient to cause observable frequency shifts in most vibrational modes. However, subtle effects may be detectable in high-resolution studies or when using isotope-sensitive vibrational spectroscopy techniques.

X-ray Crystallographic Studies (Where Applicable)

X-ray crystallographic analysis of 2-methyl(3,4-13C2)butanoic acid provides detailed three-dimensional structural information and reveals the solid-state packing arrangements and intermolecular interactions [25] [26]. Crystallographic studies of related methylbutanoic acid derivatives demonstrate the typical structural features expected for this compound class.

The compound typically crystallizes in centrosymmetric space groups such as P-1 (triclinic) or P21/c (monoclinic), reflecting the formation of hydrogen-bonded dimeric units [27] [26]. Unit cell dimensions generally range from 5-8 Ångströms in the a-direction, 8-12 Ångströms in the b-direction, and 10-15 Ångströms in the c-direction, with unit cell volumes between 400-800 cubic Ångströms depending on the specific packing arrangement [25].

The molecular conformation typically adopts an extended anti arrangement to minimize steric interactions between the branched methyl group and the carboxyl functionality [26]. The carbon-carbon bond lengths follow expected values for saturated aliphatic systems, with C-C distances ranging from 1.51-1.54 Ångströms. The carboxyl group exhibits characteristic bond lengths with C=O distances around 1.22 Ångströms and C-OH distances near 1.31 Ångströms [28].

The dominant intermolecular interaction involves the formation of centrosymmetric carboxylic acid dimers through O-H···O hydrogen bonds with donor-acceptor distances typically ranging from 2.45-2.65 Ångströms [25] [29]. These dimers exhibit the characteristic R₂²(8) hydrogen bonding motif, where two carboxylic acid molecules are linked through a pair of hydrogen bonds forming an eight-membered ring structure.

Crystal packing arrangements typically feature alternating polar and nonpolar regions, with hydrogen-bonded carboxylic acid dimers forming polar layers separated by regions dominated by aliphatic hydrocarbon interactions [25] [30]. The branched nature of the methylbutanoic acid structure influences the packing efficiency, generally resulting in lower densities (1.2-1.4 grams per cubic centimeter) compared to unbranched fatty acids.

Weak intermolecular interactions beyond the primary hydrogen bonds include C-H···O contacts between aliphatic hydrogen atoms and carbonyl oxygen atoms, contributing to crystal stability [26] [28]. The methyl branching introduces additional van der Waals interactions that influence the overall packing motif and crystal morphology.

The isotopic substitution with 13C typically does not significantly alter the crystal structure, as the atomic radii and bonding characteristics remain essentially unchanged. However, neutron diffraction studies could potentially reveal subtle effects on hydrogen bonding parameters due to the mass differences, particularly in hydrogen-deuterium exchange studies where isotopic effects on hydrogen bonding dynamics might be observable [29] [31].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

104.074789228 g/mol

Monoisotopic Mass

104.074789228 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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